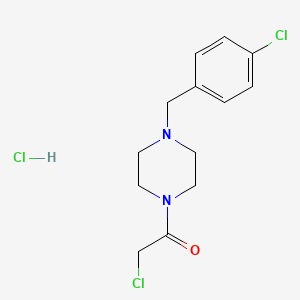![molecular formula C21H17NO6 B2441080 (Z)-Ethyl-3-(3-(Benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxylat CAS No. 887888-81-5](/img/structure/B2441080.png)
(Z)-Ethyl-3-(3-(Benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(Z)-ethyl 3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxylate” is an organic compound. It is a solid compound with a color that is either colorless or light yellow . Its chemical formula is C10H8O4 and its molecular weight is 192.17 g/mol .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a Schiff derivative of (E)-N′-(benzo[d][1,3]dioxol-5-ylmethylene)-4-methoxybezohydrazide monohydrate (BDMMBH) was synthesized using a Schiff method . Another method involves the condensation of benzo[d][1,3]dioxole-5-carbaldehyde with benzenesulfonylhydrazine (BSH) and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as Single-Crystal X-ray Diffraction (SCXRD), FT-IR, FT-Raman, UV–Visible, proton (1H) and carbon (13C) NMR . The structure of BDMMBH was resolved by determining the functional groups from FT-IR and FT-Raman spectra .Chemical Reactions Analysis
The compound is widely used in organic synthesis reactions, often as an intermediate . It can be used to synthesize compounds with a benzo[d][1,3]dioxol-5-yl structure, which are easy to undergo substitution reactions and catalytic reactions .Physical And Chemical Properties Analysis
The compound is a solid and its color is either colorless or light yellow . Its chemical formula is C10H8O4 and its molecular weight is 192.17 g/mol .Wirkmechanismus
The mechanism of action of (Z)-ethyl 3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxylate is not fully understood. However, it has been proposed that this compound exerts its antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. It has also been suggested that its anti-inflammatory and analgesic effects are mediated through the inhibition of pro-inflammatory cytokines and the modulation of the cyclooxygenase (COX) pathway.
Biochemical and Physiological Effects:
Studies have shown that (Z)-ethyl 3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxylate exhibits significant biochemical and physiological effects. It has been reported to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been shown to possess potent anti-inflammatory and analgesic properties, which may be attributed to its ability to modulate the COX pathway and inhibit pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
(Z)-ethyl 3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent biological activity at low concentrations. However, one of the limitations of this compound is its low solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain applications.
Zukünftige Richtungen
The potential applications of (Z)-ethyl 3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxylate are vast, and several future directions can be explored. One of the areas of interest is the development of novel analogs with improved solubility and bioavailability. Additionally, the mechanism of action of this compound needs to be further elucidated to understand its full potential as a therapeutic agent. Further studies are also needed to explore the potential of (Z)-ethyl 3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxylate in other fields, such as agriculture and materials science.
Synthesemethoden
The synthesis of (Z)-ethyl 3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxylate has been reported in the literature using different methods. One of the most commonly used methods involves the reaction of 3-(benzo[d][1,3]dioxol-5-yl)acrylic acid with ethyl 3-aminobenzoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then subjected to cyclization using trifluoroacetic acid (TFA) to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
- Anwendung: Forscher haben einen empfindlichen und selektiven Pb²⁺-Sensor unter Verwendung von Derivaten dieser Verbindung entwickelt. Insbesondere wurde (E)-N′-(Benzo[d]dioxol-5-ylmethylen)-4-methyl-benzenesulfonohydrazid (BDMMBSH) mit einer leitfähigen Nafion-Polymermatrix auf eine Glaskohlenstoffelektrode (GCE) modifiziert. Der resultierende Sensor zeigte eine zuverlässige elektrochemische Detektion von Pb²⁺-Ionen .
- Anwendung: Einige Derivate dieser Verbindung wurden auf ihre Antitumoraktivität hin untersucht. Mehrere getestete Verbindungen zeigten potente Wachstumshemm-Eigenschaften gegenüber menschlichen Krebszelllinien, mit IC₅₀-Werten, die im Allgemeinen unter 5 μM liegen .
- Anwendung: Forscher haben diese Verbindung als Baustein verwendet, um verschiedene Moleküle mit biologischen und therapeutischen Eigenschaften zu erzeugen. Ihre Chemie ist aufgrund ihres breiten Anwendungsspektrums weiterhin von Interesse .
- Anwendung: N-substituierte Derivate von (Z)-5-(Benzo[d][1,3]dioxol-5-ylmethylen)-2-thioxothiazolidin-4-on wurden synthetisiert und auf ihre anticonvulsivante Aktivität getestet. Diese Derivate wurden an maximalen Elektroschock (MES) und subkutanem Pentylen-tetrazol (scPTZ)-Modellen bewertet .
Blei-Detektionssensor
Antitumoraktivität
Ausgangsmaterial für bioaktive Verbindungen
Anticonvulsivante Aktivität
Eigenschaften
IUPAC Name |
ethyl 3-[[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO6/c1-2-25-21(24)20-19(14-5-3-4-6-15(14)28-20)22-18(23)10-8-13-7-9-16-17(11-13)27-12-26-16/h3-11H,2,12H2,1H3,(H,22,23)/b10-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQRUDUCFRDOAO-NTMALXAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C=CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)/C=C\C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(4-chlorophenyl)sulfanylpyridin-3-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2440997.png)




![4-(((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)methyl)-5,7-dimethyl-2H-chromen-2-one](/img/structure/B2441005.png)
![2-chloro-N-ethyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide](/img/structure/B2441007.png)
![N-(1-Methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B2441008.png)
![2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/no-structure.png)
![N6-(3-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2441010.png)

![5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B2441013.png)

![N-(4-bromo-2-fluorophenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2441020.png)